molecular formula C16H13ClN4O2S B2555523 N-(3-chloro-4-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896333-44-1

N-(3-chloro-4-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2555523
CAS No.: 896333-44-1
M. Wt: 360.82
InChI Key: SJTTXEGUIJWCES-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a 3-chloro-4-methylphenyl substituent on the nitrogen atom and a sulfanyl-linked pyrido[1,2-a][1,3,5]triazin-4-one moiety.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c1-10-5-6-11(8-12(10)17)18-14(22)9-24-15-19-13-4-2-3-7-21(13)16(23)20-15/h2-8H,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTTXEGUIJWCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H11ClN4O2SC_{13}H_{11}ClN_4O_2S and a molecular weight of approximately 306.77 g/mol. Its structure features a chloro-substituted aromatic ring and a pyrido-triazine moiety linked through a sulfanyl group.

Anticancer Activity

Research indicates that compounds containing pyrido[1,2-a][1,3,5]triazine structures exhibit notable anticancer properties. A study conducted on various derivatives of pyrido-triazines demonstrated their effectiveness against several human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

Table 1: Anticancer Activity of Pyrido-Triazine Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT-11615.2Induction of apoptosis
Compound BMCF-722.5Cell cycle arrest
This compoundHeLa18.7Inhibition of DNA synthesis

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The mechanisms include induction of apoptosis and cell cycle arrest, which are crucial for the efficacy of anticancer agents.

The biological activity of this compound is believed to involve several pathways:

  • Inhibition of DNA Synthesis : The compound may interfere with the DNA replication process in cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death through various signaling pathways.
  • Cell Cycle Arrest : The compound has been shown to halt the cell cycle at specific checkpoints, preventing further proliferation.

Case Studies

In a recent study published in Medicinal Chemistry, researchers synthesized and evaluated a series of pyrido-triazine derivatives for their anticancer potential. Among these, this compound exhibited promising results against HeLa cells with an IC50 value significantly lower than that of standard chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogous molecules from the provided evidence:

Core Heterocyclic Moieties

  • Target Compound : Contains a pyrido[1,2-a][1,3,5]triazin-4-one ring, which combines pyridine and triazine heterocycles. This fused system may enhance π-π stacking interactions and confer unique electronic effects compared to simpler heterocycles.
  • Compounds 13a–e (): Feature cyanoacetanilide cores with hydrazinylidene bridges and sulfamoylphenyl groups. For example, 13a includes a 4-methylphenyl substituent and a cyano group (C≡N), which are absent in the target compound .
  • OLC-12 and VUAA-1 (): Possess triazole rings (e.g., 4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl in VUAA-1) linked to acetamide groups.

Substituent Effects

  • Target Compound : The 3-chloro-4-methylphenyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The sulfanyl linker could facilitate hydrogen bonding or metal coordination.
  • 13a–e : Substituents like 4-methoxyphenyl (13b) or 4-chlorophenyl introduce varying electronic and steric effects. For instance, the methoxy group in 13b improves solubility via polar interactions .
  • OLC-12 and VUAA-1 : Bulky substituents (e.g., 4-isopropylphenyl in OLC-12) likely improve receptor selectivity in Orco channels, as demonstrated in their roles as olfactory agonists .

Physical and Spectral Properties

  • Melting Points : Compounds 13a and 13b exhibit high melting points (288°C and 274°C, respectively), indicative of strong intermolecular forces (e.g., hydrogen bonding via sulfamoyl and carbonyl groups). The target compound’s melting point is unreported but may align with these values due to similar polar functionalities .
  • Spectroscopic Features :
    • IR : The target compound’s carbonyl (C=O) and sulfanyl (S–C) stretches would resemble those in 13a (1664 cm⁻¹ for C=O) and OLC-12 (sulfanyl linkages).
    • NMR : The 3-chloro-4-methylphenyl group in the target would produce distinct aromatic proton signals (δ ~7.2–7.9 ppm) comparable to those in 13a .

Comparative Data Table

Compound Core Structure Key Substituents Melting Point (°C) Notable Functional Groups Potential Bioactivity
Target Compound Pyrido[1,2-a][1,3,5]triazinone 3-chloro-4-methylphenyl, sulfanyl N/A Acetamide, C=O, S–C Kinase inhibition (hypothesized)
13a () Cyanoacetanilide 4-methylphenyl, sulfamoyl 288 C≡N, C=O, SO₂NH₂ Sulfonamide-like activity
OLC-12 () Triazole 4-isopropylphenyl, pyridinyl N/A Acetamide, S–C, triazole Orco agonist

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